2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Description
2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrimidine ring, and a thieno ring
Properties
IUPAC Name |
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O4S2/c1-13(31)29-7-6-16-19(11-29)36-22-21(16)23(33)30(10-15-3-2-8-34-15)24(28-22)35-12-20(32)27-18-5-4-14(25)9-17(18)26/h2-5,8-9H,6-7,10-12H2,1H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFHUIQMTUKQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)CC5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the furan and thieno rings. The acetylation and subsequent thiolation steps are crucial for the final structure. Reaction conditions may vary, but common reagents include acetyl chloride, thiourea, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-acetyl-5-methylfuran
- 2-acetyl-3,5-dimethylfuran
- 3-acetyl-2,5-dimethylfuran
Uniqueness
Compared to these similar compounds, 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide (CAS Number: 1189484-35-2) is a complex organic molecule characterized by its unique tricyclic structure and various functional groups. This article aims to explore its biological activity, potential therapeutic applications, and underlying mechanisms through diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 530.6 g/mol. Its intricate structure includes:
- A tricyclic core
- A furan moiety
- Sulfanyl and acetamide groups
| Property | Value |
|---|---|
| Molecular Formula | C24H20F2N4O4S2 |
| Molecular Weight | 530.6 g/mol |
| CAS Number | 1189484-35-2 |
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity, potentially including:
- Anticancer Properties : Research indicates that compounds with similar structural features may inhibit cancer cell proliferation by targeting specific signaling pathways.
- Anti-inflammatory Effects : The presence of the furan ring and sulfur atoms may contribute to the modulation of inflammatory responses in cellular models.
- Antimicrobial Activity : There is potential for activity against various pathogens, which warrants further investigation.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity.
- Receptor Modulation : It could bind to cellular receptors, affecting downstream signaling cascades that regulate cell growth and inflammation.
Study 1: Anticancer Activity
A study conducted on similar tricyclic compounds demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Study 2: Anti-inflammatory Effects
Research published in the Journal of Medicinal Chemistry reported that derivatives of the furan moiety exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro.
Study 3: Antimicrobial Potential
In a recent investigation, compounds structurally related to this molecule showed promising results against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the Tricyclic Core : Utilizing specific reagents to construct the foundational structure.
- Introduction of Functional Groups : Sequential reactions to attach furan and sulfanyl groups.
- Purification : Techniques such as chromatography are employed to ensure high purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
